molecular formula C19H14FN3O B2686999 5-benzyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358921-70-6

5-benzyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2686999
CAS No.: 1358921-70-6
M. Wt: 319.339
InChI Key: NLBVLZALLWSVAV-UHFFFAOYSA-N
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Description

The 5-benzyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound designed for advanced oncological research, belonging to a class of pyrazolo[1,5-a]pyrazine derivatives recognized for their bioactive potential. Scientific investigations into structurally similar compounds have demonstrated potent and selective anti-proliferative activity against specific cancer cell lines. For instance, a closely related analog from this chemical series has been identified as a selective apoptosis inducer in non-small cell lung cancer cells (H322), which harbor mutated p53 genes, acting in a dose-dependent manner . This suggests that the core pyrazolo[1,5-a]pyrazinone scaffold is a promising structure for developing targeted anticancer agents, particularly for researching apoptosis pathways in genetically defined malignancies. Furthermore, related heterocyclic systems, such as the pyrazolopyrimidines, are well-established in literature for their capacity to interact with a range of critical biological targets, including various kinase receptors . This provides a strong rationale for exploring the 5-benzyl-2-arylpyrazolo[1,5-a]pyrazin-4-one series in similar target-oriented drug discovery efforts. This product is intended for research applications only, offering scientists a valuable tool for probing cell death mechanisms and evaluating new therapeutic strategies in vitro.

Properties

IUPAC Name

5-benzyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O/c20-16-8-6-15(7-9-16)17-12-18-19(24)22(10-11-23(18)21-17)13-14-4-2-1-3-5-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBVLZALLWSVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with benzylhydrazine to form the corresponding hydrazone, which then undergoes cyclization with a suitable diketone or diester to form the pyrazolopyrazine core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

The compound exhibits significant anticancer properties, particularly through its ability to inhibit specific cancer cell lines. Research indicates that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one can selectively target cancer cells with mutated genes, such as the p53 gene found in H322 lung cancer cells. The mechanism involves inducing apoptosis in these cells, which is a crucial pathway for cancer treatment .

Case Studies

  • Inhibition of Lung Cancer Cells : A study demonstrated that 5-benzyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives selectively inhibited the growth of H322 lung cancer cells in a dose-dependent manner, showcasing its potential as a targeted cancer therapy .
  • Broad Spectrum Anticancer Effects : Other research has highlighted the broader spectrum of anticancer effects exhibited by pyrazole derivatives, including inhibition of various cancer cell lines such as A375 and HL60. These compounds have shown promising IC50 values, indicating their potency against multiple forms of cancer .

Mechanistic Insights

The anticancer activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in tumor cells, leading to programmed cell death.
  • Kinase Inhibition : Pyrazolo[1,5-a]pyrazin derivatives have been reported to inhibit various kinases involved in cancer progression, such as cyclin-dependent kinases (CDK) and Aurora kinases. For instance, one derivative displayed an IC50 value of 25 nM against CDK2, demonstrating its efficacy in cell cycle regulation .

Anti-inflammatory Properties

In addition to its anticancer applications, this compound has shown potential as an anti-inflammatory agent. Pyrazole compounds are known for their ability to modulate inflammatory pathways, which could be beneficial in treating diseases characterized by excessive inflammation .

Synthesis and Structural Variability

The synthesis of this compound involves various methodologies that enhance its structural diversity. Researchers have employed cyclocondensation reactions with different electrophiles to create a range of derivatives with varied biological activities. This versatility allows for the optimization of pharmacological properties through structural modifications .

Future Directions and Research Opportunities

Given its promising biological activities, there are numerous avenues for future research on this compound:

  • Development of Novel Derivatives : Continued exploration into the synthesis of new derivatives could lead to compounds with improved efficacy and reduced toxicity.
  • Combination Therapies : Investigating the use of this compound in combination with other therapeutic agents may enhance treatment outcomes for patients with resistant cancers.
  • Mechanistic Studies : Further studies on the precise mechanisms by which these compounds exert their effects will aid in the rational design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-benzyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or signal transduction .

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects on Anticancer Activity :

    • The 4-chlorophenyl analog (3o ) exhibits superior inhibitory activity against A549 cells (IC₅₀ = 8.2 µM) compared to fluorophenyl derivatives, likely due to increased lipophilicity and enhanced target binding .
    • Fluorine substituents, while electronegative, may reduce membrane permeability compared to chloro groups, impacting potency .
  • Impact of Hydrophilic Groups :

    • The hydroxymethyl substituent in 5-(2-fluorobenzyl)-3-(hydroxymethyl)-2-(4-fluorophenyl) () improves aqueous solubility, a critical factor for bioavailability .
  • The methoxy group in 2-(2-methoxyphenyl) may enhance π-π stacking interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight logP H-Bond Acceptors Polar Surface Area (Ų)
Target Compound 349.36 (estimated) ~2.4 (estimated) 4 ~35.6
3o () 383.83 ~3.1 3 43.7
Compound 367.35 2.36 5 65.7
Compound 349.36 2.36 4 35.6
Key Observations:
  • Lipophilicity : Chloro-substituted analogs (e.g., 3o ) exhibit higher logP values, correlating with improved cell membrane penetration .
  • Polar Surface Area (PSA) : Compounds with hydroxymethyl groups () show increased PSA, which may reduce blood-brain barrier penetration but enhance solubility .

Mechanistic Insights and Prodrug Potential

  • Cyclization Behavior: Dihydro derivatives (e.g., 2 in ) undergo reversible aza-Michael reactions under physiological conditions, acting as masked β-amidomethyl vinyl sulfones.

Structure-Activity Relationships (SAR)

  • Position 2 : Aryl groups (e.g., 4-fluorophenyl, 4-chlorophenyl) are critical for activity. Chloro substituents enhance potency, while fluorine may optimize selectivity .
  • Position 5 : Benzyl and fluorobenzyl groups provide steric bulk, influencing target binding. Hydrophilic substituents (e.g., hydroxymethyl) improve solubility but may reduce permeability .

Biological Activity

5-benzyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 4-fluorobenzaldehyde with benzylhydrazine to form a hydrazone, which then undergoes cyclization with a diketone or diester. The reaction conditions often require controlled temperature and the presence of catalysts to optimize yield and purity .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent. It has been shown to selectively inhibit the growth of certain cancer cell lines, demonstrating potential as a therapeutic agent.

Anticancer Properties

A notable study demonstrated that derivatives of pyrazolo[1,5-a]pyrazine compounds, including this compound, displayed cytotoxic effects against various cancer cell lines. For instance, compound 5j from related studies inhibited H322 lung cancer cells through apoptosis induction without significant cytotoxicity towards normal endothelial cells .

Table 1: Cytotoxicity Data for Selected Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
5jH32220Induces apoptosis
69MCF73.79Inhibits cell proliferation
N/AA54926Growth inhibition

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in cell proliferation and survival pathways. For example, it can bind to active sites on target proteins, preventing substrate access and altering downstream signaling pathways .

Comparative Analysis

When compared to similar compounds such as 5-benzyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one and 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, the fluorinated derivative exhibits unique electronic properties due to the presence of the fluorine atom. This substitution enhances its lipophilicity and stability, potentially leading to improved interactions with biological targets .

Table 2: Comparison of Biological Activities

CompoundKey FeaturesBiological Activity
This compoundContains fluorine; unique propertiesAnticancer activity; apoptosis induction
5-benzyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-oneLacks fluorineModerate anticancer activity
5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-oneContains chlorineVaries; less potent than fluorinated

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